3,6-Dibromo-2-(dibromomethyl)pyridine

Description

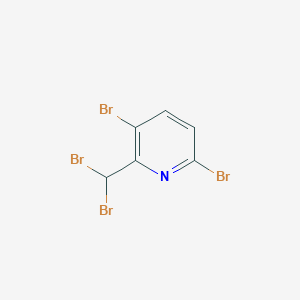

3,6-Dibromo-2-(dibromomethyl)pyridine (CAS: 1215183-86-0; molecular formula: C₆H₃Br₄N; molecular weight: 408.71) is a halogenated pyridine derivative characterized by four bromine substituents: two at positions 3 and 6 of the pyridine ring and a dibromomethyl group at position 2 . This compound is synthesized via bromination reactions, often involving intermediates like 2-picoline derivatives and reagents such as N-bromosuccinimide (NBS) under controlled conditions .

Properties

CAS No. |

1215183-86-0 |

|---|---|

Molecular Formula |

C6H3Br4N |

Molecular Weight |

408.71 g/mol |

IUPAC Name |

3,6-dibromo-2-(dibromomethyl)pyridine |

InChI |

InChI=1S/C6H3Br4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |

InChI Key |

CRYWSNALKAICNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of Pyridine Derivatives: The synthesis of 3,6-Dibromo-2-(dibromomethyl)pyridine typically involves the bromination of pyridine derivatives.

Dibromination of Alkenes: Another method involves the dibromination of alkenes using reagents like DMSO and oxalyl bromide, which provide mild conditions and high yields.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to achieve high purity and yield. The use of advanced brominating agents and catalysts is common to optimize the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,6-Dibromo-2-(dibromomethyl)pyridine undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium thiolate, potassium amide, and other nucleophiles.

Major Products:

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 3,6-Dibromo-2-(dibromomethyl)pyridine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-(dibromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of multiple bromine atoms. These bromine atoms make the compound highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .

Comparison with Similar Compounds

3,6-Dibromo-2-(trifluoromethyl)pyridine

- Structure : Replaces the dibromomethyl group with a trifluoromethyl (-CF₃) group at position 2.

- Properties : Molecular formula C₆H₂Br₂F₃N; molecular weight 304.89; predicted density 2.052 g/cm³; boiling point 211.5°C .

- Key Differences :

- The trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity compared to the dibromomethyl group.

- Lower molecular weight and higher volatility due to reduced bromine content.

- Applications : Used in agrochemicals and pharmaceuticals where fluorine’s metabolic stability is advantageous .

2,5-Dibromo-3,6-dimethylpyridine

- Structure : Contains bromine at positions 2 and 5, with methyl groups at positions 3 and 4.

- Properties : CAS 38749-93-8; molecular formula C₇H₆Br₂N; molecular weight 267.95 .

- Key Differences :

- Methyl groups enhance steric hindrance, reducing nucleophilic substitution reactivity.

- Lower bromine content (2 vs. 4 Br atoms) decreases halogen-related toxicity and cost.

- Applications : Intermediate in organic synthesis for ligands and coordination complexes .

2-Bromo-6-(dibromomethyl)pyridine

- Structure : Bromine at position 2 and a dibromomethyl group at position 5.

- Properties : Molecular formula C₆H₃Br₃N; molecular weight 329.81 .

- Key Differences :

- Positional isomerism affects electronic distribution; the dibromomethyl group at position 6 may influence regioselectivity in reactions.

- Lower bromine content reduces density and thermal stability compared to the target compound.

- Applications : Used in cross-coupling reactions and as a building block for functionalized pyridines .

5-(Dibromomethyl)-3-methyl-6-nitrobenzoxazolone

- Structure : A benzoxazolone derivative with a dibromomethyl group at position 5, methyl at position 3, and nitro at position 6.

- Properties: Synthesized via TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions; forms oxiranes with aromatic aldehydes .

- Nitro and methyl groups modify electronic and steric profiles, affecting reaction yields (e.g., 46–72% in oxirane formation) .

- Applications : Explored in the synthesis of bioactive heterocycles and antitumor agents .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 3,6-Dibromo-2-(dibromomethyl)pyridine | 1215183-86-0 | C₆H₃Br₄N | 408.71 | Br (3,6), CHBr₂ (2) | N/A | N/A |

| 3,6-Dibromo-2-(trifluoromethyl)pyridine | 1211588-54-3 | C₆H₂Br₂F₃N | 304.89 | Br (3,6), CF₃ (2) | 2.052 | 211.5 |

| 2,5-Dibromo-3,6-dimethylpyridine | 38749-93-8 | C₇H₆Br₂N | 267.95 | Br (2,5), CH₃ (3,6) | N/A | N/A |

| 2-Bromo-6-(dibromomethyl)pyridine | N/A | C₆H₃Br₃N | 329.81 | Br (2), CHBr₂ (6) | N/A | N/A |

| 5-(Dibromomethyl)-3-methyl-6-nitrobenzoxazolone | N/A | C₉H₅Br₂NO₄ | 367.95 | CHBr₂ (5), CH₃ (3), NO₂ (6) | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.